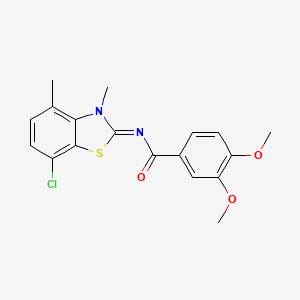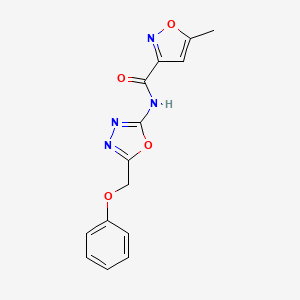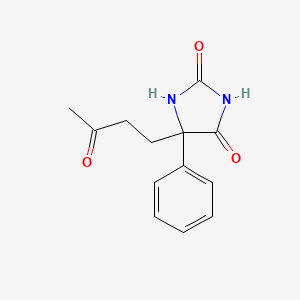
5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with a phenyl group and a 3-oxobutyl group
Mechanism of Action
Target of Action
The primary targets of 5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione are yet to be fully identified. Similar compounds have been known to interact with various proteins and enzymes in the body . The specific role of these targets can vary widely, from regulating cellular processes to mediating biochemical reactions.
Mode of Action
The exact mode of action of this compound is not well understood. It is likely that the compound interacts with its targets by binding to specific sites, thereby altering their function. This can result in changes to cellular processes, such as signal transduction or metabolic pathways .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in cell growth, inflammation, and oxidative stress . The downstream effects of these changes can include alterations in cell behavior, gene expression, and overall physiological response.
Pharmacokinetics
Similar compounds have been shown to have high gi absorption and bbb permeant . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.
Result of Action
Similar compounds have been shown to have various biological activities, including antibacterial, antidiabetic, analgesic, anti-inflammatory, anti-diarrheal, anticancerous, nephroprotective and thyroid hormone regulating activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Understanding these factors is crucial for optimizing the use of the compound in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-oxobutyl)-5-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization to yield the desired imidazolidine-2,4-dione structure. The reaction is usually carried out in the presence of a base such as sodium ethoxide and under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and oxobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Phenylimidazolidine-2,4-dione: Lacks the 3-oxobutyl group, resulting in different chemical properties and biological activities.
5-(3-Oxobutyl)imidazolidine-2,4-dione:
Uniqueness
5-(3-Oxobutyl)-5-phenylimidazolidine-2,4-dione is unique due to the presence of both the phenyl and 3-oxobutyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(3-oxobutyl)-5-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9(16)7-8-13(10-5-3-2-4-6-10)11(17)14-12(18)15-13/h2-6H,7-8H2,1H3,(H2,14,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEIXYVHFGQLNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-(1H-benzo[d]imidazol-1-yl)-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide](/img/structure/B2390727.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2390728.png)
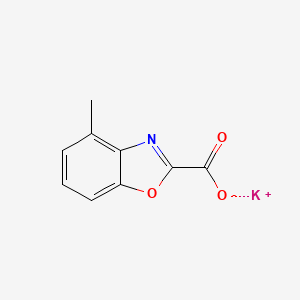
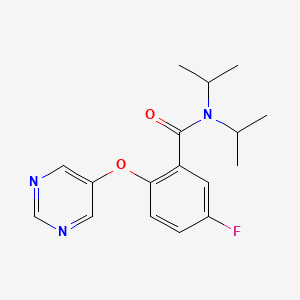
![4-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine](/img/structure/B2390732.png)
![N-(2-benzoyl-4-bromophenyl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2390733.png)
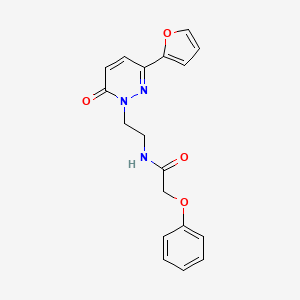
![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-chlorobenzamide hydrochloride](/img/structure/B2390738.png)
![ethyl 2-(benzoylamino)-2-[(E)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B2390739.png)
![(2,2-Difluorospiro[2.2]pentan-5-yl)methanamine;hydrochloride](/img/structure/B2390741.png)
![6-Phenylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2390742.png)
